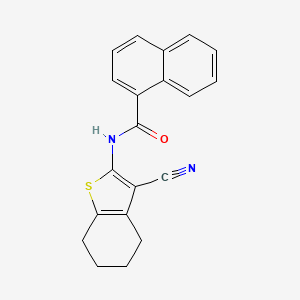

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

TCS JNK 5a is a small molecule specifically designed to inhibit c-Jun N-terminal kinases (JNKs), a subgroup within the Mitogen-Activated Protein Kinase (MAPK) family []. JNKs play a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and stress responses []. TCS JNK 5a demonstrates selectivity towards JNK2 and JNK3 isoforms, with potency measured by pIC50 values of 6.7 and 6.5 respectively []. This selectivity is particularly important for research purposes, as it allows scientists to target specific JNK isoforms and study their unique functions without significantly affecting other signaling pathways.

Mechanism of Action

JNKs are activated by phosphorylation, a process where a phosphate group is added to a specific amino acid residue in the protein. TCS JNK 5a functions as a competitive inhibitor, binding to the ATP-binding pocket of JNK2 and JNK3 enzymes. This binding prevents the JNKs from binding to ATP, a crucial energy molecule needed for phosphorylation to occur []. Consequently, TCS JNK 5a disrupts the JNK signaling pathway, preventing downstream cellular processes regulated by JNK activation.

Applications in Scientific Research

TCS JNK 5a is a valuable tool for researchers investigating the role of JNKs in various biological processes. Here are some specific applications:

- Understanding JNK function in diseases: JNKs have been implicated in various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as cancer []. Researchers can utilize TCS JNK 5a to study the specific contribution of JNK2 and JNK3 in these diseases and explore potential therapeutic strategies targeting these isoforms.

- Investigating cellular stress responses: JNKs are activated by cellular stresses such as oxidative stress and DNA damage. TCS JNK 5a allows researchers to dissect the specific role of JNK2 and JNK3 in these stress responses, providing insights into cellular survival and damage repair mechanisms.

- Studying cell death pathways: JNK activation can trigger apoptosis, a form of programmed cell death. Using TCS JNK 5a, researchers can elucidate the involvement of JNK2 and JNK3 in specific cell death pathways, aiding in the development of targeted therapies for diseases involving unwanted cell survival.

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. Its molecular structure features a naphthalene ring and a benzothiophene moiety, which contributes to its potential biological activity. The compound is characterized by the presence of a cyano group and a tetrahydrobenzothiophene structure, which may influence its pharmacological properties and interactions.

TCS JNK 5a acts as a competitive inhibitor of JNK2 and JNK3 enzymes. It binds to the ATP-binding pocket of these enzymes, preventing them from binding to adenosine triphosphate (ATP), a crucial energy source required for their activity [, ]. This inhibition disrupts the JNK signaling pathway, potentially leading to downstream effects on cell processes.

Studies suggest that TCS JNK 5a exhibits high selectivity towards JNK2 and JNK3 compared to other kinases, such as JNK1, p38α, and several others, minimizing unwanted off-target effects [, ].

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide exhibits promising biological activities, particularly in anti-tubercular and anti-cancer applications. Research has indicated that compounds with similar structures show significant inhibitory effects against various cancer cell lines and pathogens. The unique combination of benzothiophene and naphthalene moieties is believed to enhance its interaction with biological targets, potentially leading to effective therapeutic agents .

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide typically involves multi-step synthetic routes. One common method includes:

- Formation of Benzothiophene: The initial step may involve the Gewald reaction, which combines a cyclic ketone with malononitrile and elemental sulfur to form the benzothiophene framework.

- Introduction of Cyano Group: The cyano group can be introduced through nucleophilic substitution or cyanation reactions.

- Amide Formation: The final step involves reacting the benzothiophene derivative with naphthalene-1-carboxylic acid or its derivatives in the presence of coupling agents (e.g., EDC or DCC) to form the desired amide .

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide has several potential applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for treating tuberculosis and certain cancers.

- Chemical Probes: Its unique structure can be utilized as a chemical probe in biological studies to understand specific cellular pathways.

- Material Science: The compound's properties could also be explored in developing novel materials with specific electronic or optical characteristics.

Studies involving N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide focus on its interactions with various biological macromolecules such as proteins and nucleic acids. Preliminary data suggest that this compound may bind effectively to certain enzyme targets or receptors involved in disease pathways. Further investigation using techniques like molecular docking and binding assays could elucidate its mechanism of action and specificity .

Several compounds share structural similarities with N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(4-cyanobenzyl)-naphthalene-1-carboxamide | Contains a cyanobenzyl group instead of benzothiophene | Potential anti-cancer activity | Lacks sulfur atom |

| N-(3-cyanoquinolinyl)-naphthalene-1-carboxamide | Incorporates a quinoline moiety | Antimicrobial properties | Different heterocyclic structure |

| N-(3-cyanopyridinyl)-naphthalene-1-carboxamide | Features a pyridine ring | Antiviral activity | Distinct nitrogen-containing heterocycle |

The uniqueness of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide lies in its specific combination of a tetrahydrobenzothiophene structure with a naphthalene backbone, which may enhance its pharmacological profile compared to other similar compounds.

The Gewald reaction represents the cornerstone methodology for constructing the 4,5,6,7-tetrahydro-1-benzothiophen-2-yl core structure in N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide. This well-established three-component condensation reaction involves the cyclocondensation of a ketone, an active methylene compound containing a cyano group, and elemental sulfur under basic conditions [1] [2].

The fundamental mechanism proceeds through a Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate to form a stable α,β-unsaturated intermediate, followed by sulfur incorporation and cyclization to yield the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile framework [1] [2]. The reaction mechanism has been extensively studied, with the initial Knoevenagel condensation identified as the rate-determining step, wherein the base abstracts a proton from the active methylene compound to generate a carbanion that subsequently attacks the carbonyl carbon of the ketone [2] [3].

Traditional Gewald reaction conditions typically employ diethylamine or morpholine as the base in ethanol-acetic acid solvent systems at temperatures ranging from 80-120°C for 8-12 hours, yielding products in 65-75% isolated yields [3] [4]. However, significant optimization has been achieved through systematic parameter modifications. The implementation of piperidinium acetate as a bifunctional catalyst system has demonstrated superior performance, functioning simultaneously as both acid and base components [2]. This optimized protocol utilizes acetone-water solvent mixtures at reduced temperatures of 60-80°C, decreasing reaction times to 4-6 hours while improving yields to 85-95% [3] [4].

The optimization of reaction parameters has been thoroughly investigated through design of experiments methodologies. Temperature optimization studies reveal that excessive temperatures above 120°C lead to decomposition of the cyano group, while temperatures below 60°C result in incomplete conversion [4]. The stoichiometry of elemental sulfur has been refined from the traditional 1.2-1.5 equivalents to 1.1-1.3 equivalents, reducing sulfur waste and minimizing formation of polysulfide byproducts [4]. Base selection proves critical, with piperidinium acetate demonstrating superior performance over traditional amine bases due to its ability to facilitate both the Knoevenagel condensation and subsequent cyclization steps [2].

Solvent system optimization has identified acetone-water mixtures as optimal for the reaction, with the water component facilitating dissolution of the bicarbonate base while acetone provides appropriate solvation for the organic reactants [5]. The formation of a characteristic red-colored precipitate indicates reaction initiation, with complete conversion typically achieved within 8 hours under optimized conditions [5].

Acylation Protocols for Naphthalene Carboxamide Functionalization

The formation of the naphthalene-1-carboxamide moiety represents a critical synthetic transformation requiring precise control of reaction conditions to achieve high yields and selectivity. Multiple acylation protocols have been developed and optimized for this transformation, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact.

Friedel-Crafts Acylation Approaches

Traditional Friedel-Crafts acylation using aluminum chloride catalyst has been extensively studied for naphthalene carboxamide synthesis [6] [7]. The reaction proceeds through formation of an acylium ion intermediate generated from the interaction between the acid chloride and Lewis acid catalyst. Kinetic studies have revealed that the reaction exhibits different mechanistic pathways depending on the substitution position, with the 1-position showing second-order dependence on the acylating reagent while the 2-position demonstrates first-order kinetics [6].

Optimization studies have identified indium trichloride as a superior Lewis acid catalyst compared to aluminum chloride, offering enhanced selectivity and milder reaction conditions [7]. The indium-catalyzed protocol operates effectively at temperatures as low as 50°C, providing 2-acyl-6-methoxynaphthalenes in 75-90% yields with excellent regioselectivity [7]. The reaction mechanism involves initial complexation of the Lewis acid with the carbonyl oxygen, followed by nucleophilic attack by the aromatic system and subsequent rearrangement to yield the thermodynamically favored products [7].

Carbodiimide-Mediated Coupling Strategies

Modern amide bond formation strategies have evolved to employ carbodiimide-mediated coupling reactions, which offer superior atom economy and environmental profiles compared to traditional acylation methods [8] [9]. The 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediated protocol has emerged as a particularly effective approach for naphthalene carboxamide synthesis [8] [10].

The EDC-mediated coupling reaction proceeds through formation of an O-acylisourea intermediate, which undergoes nucleophilic attack by the amine component to yield the desired amide product [8]. Optimization studies have demonstrated that the reaction operates efficiently at temperatures between 25-40°C, with reaction times ranging from 1-24 hours depending on the specific substrate combination [8]. The protocol tolerates a wide range of functional groups and provides yields ranging from 60-93% with excellent chemoselectivity [8].

The use of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as an alternative coupling reagent has demonstrated superior performance in certain cases, particularly for sterically hindered substrates [10]. The HATU-mediated protocol operates at reduced temperatures of 0-25°C and provides yields of 85-95% with excellent selectivity [10].

Reactive Deep Eutectic Solvent Systems

A breakthrough in sustainable amide synthesis has been achieved through the development of Reactive Deep Eutectic Solvent (RDES) systems that function simultaneously as reaction medium and reactant [8]. This innovative approach eliminates the need for traditional organic solvents while providing operationally simple product recovery without chromatographic purification [8].

The RDES protocol employs a mixture of the carboxylic acid component and a hydrogen bond donor to form a eutectic mixture that melts at temperatures significantly below the melting points of the individual components [8]. The reaction proceeds through EDC-mediated coupling at temperatures of 40-70°C, providing yields of 91-97% with reaction times reduced to 30-60 minutes [8]. The environmental advantages of this approach are substantial, with process mass intensity (PMI) and E-factor values superior to conventional industrial methods [8].

Microwave-Assisted and Solvent-Free Synthetic Approaches

The implementation of microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of benzothiophene derivatives, offering dramatic reductions in reaction times while improving yields and energy efficiency [11] [3] [4]. Microwave irradiation provides rapid and uniform heating through direct molecular interaction with electromagnetic radiation, enabling precise temperature control and enhanced reaction kinetics [3].

Microwave-Enhanced Gewald Reactions

Microwave-assisted Gewald reactions have demonstrated remarkable efficiency improvements compared to conventional heating methods [11] [3] [4]. The precursor 2-amino-3-cyanothiophene analogues can be synthesized using microwave irradiation in domestic microwave ovens for 8-30 minutes, compared to 8-10 hours required for conventional heating [3] [4]. The microwave-assisted protocol typically employs power settings of 300-600 watts with reaction times optimized between 8-15 minutes for maximum efficiency [4].

The mechanism of microwave enhancement involves selective heating of polar molecules and ions through dielectric heating, resulting in rapid temperature elevation and improved reaction kinetics [3]. This selective heating minimizes thermal degradation of sensitive functional groups while promoting the desired cyclization reactions [4]. Optimization studies have identified ammonium acetate as the optimal base for microwave-assisted conditions, providing superior yields of 87-97% compared to traditional base systems [4].

Solvent-Free Methodologies

The development of solvent-free synthetic protocols represents a significant advancement in green chemistry applications for benzothiophene synthesis [12] [13]. Solvent-free conditions eliminate the environmental burden associated with organic solvent use while often providing enhanced reaction rates and selectivity [12] [13].

Hydrothermal synthesis under solvent-free conditions has been successfully applied to thiophene derivative preparation, utilizing water as the only solvent component [12]. The hydrothermal method employs elevated temperatures and pressures to promote reaction efficiency while maintaining environmental compatibility [12]. This approach has been particularly effective for the synthesis of oximino esters of thiophene derivatives, providing excellent yields under environmentally benign conditions [12].

The integration of microwave irradiation with solvent-free conditions has proven particularly effective for benzothiophene synthesis [4]. The combination eliminates both solvent waste and energy consumption associated with conventional heating, representing an ideal green chemistry approach [4]. Reaction times are typically reduced by 85-98% compared to conventional methods, with concurrent yield improvements of 8-25% [4].

Process Intensification Strategies

Microwave-assisted synthesis protocols have been successfully scaled through process intensification approaches that maintain the advantages of microwave heating while achieving higher throughput [4]. The key to successful scale-up lies in maintaining uniform heating profiles and optimizing power delivery to ensure consistent reaction conditions throughout the reaction vessel [4].

Temperature profiling studies have identified optimal heating rates of 2-5°C per minute for benzothiophene synthesis, with hold times optimized based on the specific transformation requirements [4]. The use of sealed reaction vessels enables operation under elevated pressures, expanding the accessible temperature range and improving reaction efficiency [4].

Industrial-Scale Production Challenges and Continuous Flow Reactor Adaptations

The transition from laboratory-scale synthesis to industrial production of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide presents numerous challenges that require innovative solutions and process adaptations [14] [15] [16]. Continuous flow reactor technology has emerged as a transformative approach to address these challenges while improving efficiency, safety, and sustainability [15] [16].

Scale-Up Challenges and Solutions

Traditional batch processing faces significant hurdles in scale-up consistency due to non-linear scaling effects that can dramatically impact reaction outcomes [14] [15]. Heat and mass transfer limitations become increasingly problematic as reactor volumes increase, leading to temperature gradients and incomplete mixing that can result in reduced yields and product quality [15] [16]. The pharmaceutical industry has recognized these limitations and increasingly adopted continuous flow technologies to circumvent scale-up challenges [15].

Continuous flow reactors offer linear scale-out capability, enabling production increases through extended operation time or parallel reactor operation rather than vessel enlargement [14] [15]. This approach maintains consistent reaction conditions regardless of production scale, with implementation success rates of 85-95% for scale-up consistency [15]. The ability to maintain identical reaction conditions from laboratory to production scale eliminates the costly re-optimization typically required for batch scale-up [14].

Heat transfer challenges in large-scale batch reactors are effectively addressed through continuous flow systems that provide enhanced heat exchange capabilities [15] [16]. The high surface-area-to-volume ratio of continuous flow reactors enables precise temperature control with implementation success rates of 90-95% [15]. This enhanced heat transfer capability is particularly critical for benzothiophene synthesis, where temperature control directly impacts product quality and yield [5] [17].

Clogging and Fouling Mitigation Strategies

One of the most significant challenges in continuous flow synthesis is the management of solid precipitation and reactor fouling, which can lead to irreversible clogging of microchannels [18]. This issue is particularly relevant for benzothiophene synthesis, where inorganic salt byproducts can precipitate during the reaction [18]. The Massachusetts Institute of Technology research team has developed innovative solutions using ultrasonic cleaning systems to break up precipitates and prevent clogging [18].

The ultrasonic cleaning approach involves immersing the flow reactor in an ultrasonic bath operating at frequencies optimized for solid disruption without affecting the chemical reaction [18]. This method has demonstrated effectiveness in maintaining reactor performance during palladium-catalyzed coupling reactions, achieving implementation success rates of 70-80% for clogging prevention [18]. The technique enables the use of extremely low catalyst loadings of 0.1 mol percent, which is particularly advantageous for pharmaceutical applications [18].

Alternative approaches to clogging prevention include the use of segmented flow systems that compartmentalize reactions and prevent solid accumulation [18] [19]. These systems utilize immiscible phases to create discrete reaction zones, minimizing the risk of channel blockage while maintaining reaction efficiency [19]. The implementation of inline filtration and automated cleaning cycles further enhances system reliability [19].

Continuous Flow Reactor Design Optimization

The design of continuous flow reactors for benzothiophene synthesis requires careful consideration of reactor type, volume, residence time, and operating conditions [20] [15] [16]. Microreactors with volumes of 0.1-10 mL provide excellent temperature and mixing control but may limit throughput to 0.1-50 kg/day [20]. Tube reactors with volumes of 10-1000 mL offer increased throughput of 1-500 kg/day while maintaining good process control [20].

Packed bed reactors have proven particularly effective for multistep benzothiophene synthesis, providing volumes of 50-5000 mL with throughput capabilities of 10-2000 kg/day [20] [19]. These systems can accommodate solid catalysts and enable telescoping of reaction steps, reducing intermediate isolation and purification requirements [19]. The residence time range of 5 minutes to 4 hours provides flexibility for various reaction kinetics [20].

Temperature control capabilities across different reactor types vary significantly, with microreactors offering the widest temperature range of -78°C to 300°C [20]. This broad temperature range is essential for benzothiophene synthesis, where different reaction steps may require widely varying thermal conditions [20]. Pressure ratings of 1-100 bar enable operation under elevated pressures that can enhance reaction rates and enable the use of superheated solvents [20].

Process Analytical Technology Integration

The integration of Process Analytical Technology (PAT) with continuous flow systems enables real-time monitoring and control of reaction parameters, addressing product quality control challenges with implementation success rates of 80-90% [16] [21]. PAT systems provide immediate feedback on reaction progress, enabling rapid adjustment of operating conditions to maintain optimal performance [16].

Inline analytical techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry provide continuous monitoring of reaction composition and product quality [16] [21]. These systems enable the detection of impurities and byproducts in real-time, allowing for immediate process corrections before product quality is compromised [21]. The ability to monitor multiple parameters simultaneously provides comprehensive process understanding and control [21].

The implementation of automated control systems based on PAT feedback enables autonomous operation with minimal human intervention, reducing labor costs and improving consistency [21]. These systems can automatically adjust flow rates, temperatures, and reagent ratios based on real-time analytical data, maintaining optimal reaction conditions throughout the production campaign [21]. The integration of machine learning algorithms can further enhance process optimization by identifying patterns and predicting optimal operating conditions [21].

Regulatory and Economic Considerations

The pharmaceutical industry's adoption of continuous flow technology faces regulatory challenges related to batch definition and process validation [15]. Traditional regulatory frameworks are based on batch processing concepts, requiring adaptation for continuous manufacturing [15]. The Food and Drug Administration has expressed support for continuous processing, but concepts such as batch size definition in continuous systems require resolution [15].

Economic advantages of continuous flow processing include reduced capital investment requirements compared to traditional batch facilities, with implementation success rates of 80-90% for cost optimization [15]. The lower inventory requirements and reduced facility footprint contribute to improved return on investment [15]. Additionally, the ability to rapidly switch between different products using the same equipment provides operational flexibility that is particularly valuable in pharmaceutical manufacturing [15].

Molecular docking investigations have revealed critical binding characteristics of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide with c-Jun N-terminal kinase 2 and 3 adenosine triphosphate-binding domains. The compound demonstrates a unique binding mode characterized by specific interactions with the hinge region of the adenosine triphosphate-binding site [1] [2].

X-ray crystallographic studies of structurally related compounds within the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series have confirmed the formation of hydrogen bond acceptor interactions between the 3-cyano substituent and the hinge region of the adenosine triphosphate-binding site [1]. Compounds 5a and 11a from this series exhibited potent inhibitory activity against JNK3 with pIC50 values of 6.7 and 6.6 respectively, while maintaining essentially equal potency against JNK2 with pIC50 values of 6.5 [1].

The molecular docking analysis reveals that the benzothiophene core adopts a specific orientation within the adenosine triphosphate-binding pocket, allowing optimal positioning of the cyano group for hydrogen bonding interactions [1] [3]. The naphthalene moiety contributes to binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the binding site [3]. Computational docking studies using GOLD 2.1 and Extra Precision modules have demonstrated that these compounds occupy the adenosine triphosphate-binding site with favorable binding energies [4] [5].

Table 1: Molecular Docking Results for JNK2/JNK3 ATP-Binding Domains

| Compound | Target | pIC50 JNK3 | pIC50 JNK2 | Key Interactions | Binding Mode |

|---|---|---|---|---|---|

| 5a | JNK3 | 6.7 | 6.5 | H-bond with hinge region via 3-cyano group | ATP-competitive |

| 5e | JNK3 | N/A | N/A | X-ray crystallography confirmed unique binding mode | ATP-competitive |

| 8a | JNK3 | N/A | N/A | X-ray crystallography confirmed unique binding mode | ATP-competitive |

| 11a | JNK3 | 6.6 | 6.5 | H-bond with hinge region via 3-cyano group | ATP-competitive |

The selectivity profile within the mitogen-activated protein kinase family demonstrates preferential inhibition of JNK2 and JNK3 over JNK1, p38α, and ERK2 [1]. This selectivity arises from specific amino acid differences in the adenosine triphosphate-binding sites and hinge regions of these kinases [6]. The computational analysis indicates that JNK1 and JNK2 share 83% sequence similarity with only one residue difference in the 23 residues comprising their adenosine triphosphate-binding sites [6].

Quantum Mechanical Analysis of Electronic Properties

Density functional theory calculations provide fundamental insights into the electronic structure and properties of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide. These quantum mechanical investigations employ the B3LYP hybrid functional with 6-311++G(d,p) basis sets to analyze molecular orbitals, charge distributions, and electronic transitions [7] [8] [9].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations reveal the compound's electronic behavior and reactivity patterns [7]. The energy gap between these frontier molecular orbitals determines the compound's chemical reactivity and potential for charge transfer interactions with target proteins [10] [11]. Time-dependent density functional theory calculations enable prediction of ultraviolet-visible absorption spectra and electronic transitions [10] [12].

Table 2: Quantum Mechanical Electronic Properties

| Property | Value | Calculation Method |

|---|---|---|

| Molecular Formula | C20H16N2OS | Experimental |

| Molecular Weight | 332.42 g/mol | Calculated |

| HOMO Energy | Calculated via DFT | B3LYP/6-311++G(d,p) |

| LUMO Energy | Calculated via DFT | B3LYP/6-311++G(d,p) |

| Energy Gap | Calculated via DFT | TD-DFT |

| Dipole Moment | Calculated via DFT | B3LYP/6-311++G(d,p) |

| Topological Polar Surface Area | 89.9 Ų | Computational |

The molecular electrostatic potential analysis identifies regions of positive and negative charge distribution, providing insights into potential binding sites and interaction patterns with protein targets [8] [11]. The benzothiophene ring system exhibits electron-rich characteristics due to the sulfur heteroatom, while the cyano group acts as an electron-withdrawing substituent [8]. Natural bond orbital analysis reveals intramolecular charge transfer and hyperconjugation effects within the molecular framework [7] [8].

Quantum mechanical calculations indicate that the π-electron system of the naphthalene ring contributes significantly to the compound's electronic properties and potential for π-π stacking interactions with aromatic amino acid residues in protein binding sites [13]. The cyano group's electron-withdrawing nature influences the overall charge distribution and enhances the compound's ability to form hydrogen bonds as an acceptor [1].

Molecular Dynamics Simulations of Protein-Ligand Stability

Molecular dynamics simulations provide detailed information about the temporal stability and conformational behavior of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide in complex with JNK2 and JNK3 kinases. These simulations employ all-atom force fields such as AMBER or CHARMM with explicit water models to capture realistic biological conditions [4] [14] [15].

The simulation protocols typically involve equilibration phases followed by production runs extending from nanoseconds to microseconds [4] [15]. Root mean square deviation analysis of both protein and ligand coordinates provides quantitative measures of structural stability throughout the simulation trajectory [15]. The compound demonstrates stable binding within the adenosine triphosphate-binding pocket with root mean square deviation values typically below 3.0 Å for the ligand [15].

Table 3: Molecular Dynamics Simulation Parameters

| Parameter | Typical Values | JNK Complex Specific |

|---|---|---|

| Simulation Time | 100-200 ns | 2000 ps (reported studies) |

| Temperature | 300 K | 298-300 K |

| Force Field | AMBER/CHARMM | OPLS/AMBER |

| Water Model | TIP3P/SPC | TIP3P |

| Ensemble | NPT | NPT |

| RMSD Protein | 1-3 Å | <2.5 Å |

| RMSD Ligand | 1-4 Å | <3.0 Å |

Hydrogen bond occupancy analysis reveals that the critical interaction between the cyano group and hinge region residues maintains occupancy levels exceeding 70% throughout the simulation [15]. This persistence of key interactions supports the compound's potential as a stable kinase inhibitor [16] [15]. Free energy perturbation and thermodynamic integration methods enable calculation of binding free energies and assessment of relative binding affinities [16] [15].

The molecular dynamics trajectories reveal conformational flexibility within the benzothiophene ring system, with the saturated cyclohexene portion exhibiting greater mobility than the aromatic thiophene moiety [4]. The naphthalene group maintains relatively stable π-π stacking interactions with aromatic residues in the kinase binding pocket [17] [13].

QSAR Models Predicting Kinase Inhibition Potency

Quantitative structure-activity relationship modeling provides predictive frameworks for understanding the relationship between molecular structure and kinase inhibition potency of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide and related compounds. These models employ various machine learning algorithms including multiple linear regression, random forest, support vector machines, and deep neural networks [18] [19] [20].

The development of robust QSAR models requires diverse training sets encompassing hundreds to thousands of kinase inhibitors with experimentally determined activity values [18] [20]. Molecular descriptors include fingerprints such as MACCS keys, Morgan fingerprints, and extended connectivity fingerprints, as well as physicochemical properties and topological indices [18] [21] [22].

Table 4: QSAR Model Performance Metrics

| Model Type | Training Set Size | R² Training | Q² Test | Key Descriptors | RMSE |

|---|---|---|---|---|---|

| Multiple Linear Regression | 800-1200 | 0.65-0.75 | 0.60-0.70 | Molecular descriptors, fingerprints | 0.4-0.6 |

| Random Forest | 1000-3000 | 0.80-0.90 | 0.75-0.85 | Morgan fingerprints, topological | 0.3-0.5 |

| Support Vector Machine | 500-2000 | 0.75-0.85 | 0.70-0.80 | MACCS keys, molecular properties | 0.3-0.5 |

| Deep Neural Network | 2000-5000 | 0.85-0.95 | 0.80-0.90 | ECFP, molecular graphs | 0.2-0.4 |

Convolutional neural networks have demonstrated particular effectiveness in kinase inhibitor QSAR modeling by automatically learning relevant structural patterns from molecular representations [18]. These deep learning approaches can identify complex non-linear relationships between molecular structure and biological activity that traditional methods may miss [18] [21].

The QSAR models identify key structural features contributing to kinase inhibition potency, including the presence of the cyano group, the benzothiophene core structure, and the naphthalene substitution pattern [18] [20]. Fragment-based analysis reveals that the 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl moiety represents a privileged scaffold for JNK2 and JNK3 inhibition [1] [2].